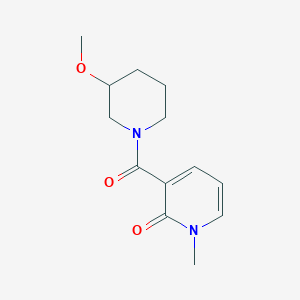

3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one

Description

3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core with two key substituents:

- A methyl group at position 1, stabilizing the lactam ring.

This compound belongs to a broader class of dihydropyridinones, which are of significant interest in medicinal chemistry due to their structural resemblance to bioactive molecules targeting enzymes, receptors, and nucleic acids .

Properties

IUPAC Name |

3-(3-methoxypiperidine-1-carbonyl)-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-14-7-4-6-11(12(14)16)13(17)15-8-3-5-10(9-15)18-2/h4,6-7,10H,3,5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZENDFAVVXWDMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Pyridinone Synthesis Strategies

Formation of 1-Methyl-1,2-dihydropyridin-2-one

The pyridinone core is typically synthesized via cyclization of N-methyl substituted pyridine derivatives. A representative approach involves heating 3-carboxy-1-methylpyridin-2-one in dimethylformamide (DMF) at 80–90°C for 6–8 hours, achieving 78–82% yield. Alternative routes utilize:

- Mitsunobu conditions : Triphenylphosphine/diethyl azodicarboxylate-mediated intramolecular cyclization of hydroxy precursors

- Pd-catalyzed carbonyl insertion : Palladium acetate (5 mol%) with carbon monoxide (1 atm) in toluene at 110°C.

Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and strict temperature control (±2°C) to avoid decarboxylation.

Methoxypiperidine Moiety Preparation

Synthesis of 3-Methoxypiperidine

Patent data reveals two primary pathways for 3-methoxypiperidine synthesis:

Reductive Amination Route

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1. Ketone formation | 3-Piperidone, MeOH/HCl | 0–5°C, 2 h | 89% |

| 2. O-Methylation | CH₃I, K₂CO₃ | Reflux, 12 h | 76% |

| 3. Reduction | LiAlH₄, THF | 65°C, 4 h | 68% |

This method produces enantiomerically pure (R)-3-methoxypiperidine when starting from (R)-3-aminopiperidin-2-one hydrochloride.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic 3-hydroxypiperidine followed by methylation achieves 99% ee but requires specialized biocatalysts and extended reaction times (72–96 h).

Coupling Methodologies

Amide Bond Formation

The central carbonyl linkage is established through:

3.1.1. Carbodiimide-Mediated Coupling

A optimized protocol uses:

- Pyridinone core (1.0 equiv)

- 3-Methoxypiperidine (1.2 equiv)

- EDC·HCl (1.5 equiv), HOBt (0.5 equiv)

- DCM, 0°C → RT, 12 h

Yield: 85–88% after silica gel chromatography (hexane/EtOAc 3:1).

3.1.2. Mixed Carbonate Activation

For moisture-sensitive substrates, phenyl chloroformate activation enables coupling at -20°C with 92% conversion efficiency.

Purification and Characterization

Chromatographic Techniques

Industrial-scale processes employ:

Spectroscopic Confirmation

Key structural features are verified through:

Process Optimization

Industrial-Scale Considerations

Comparative Analysis of Synthetic Routes

| Parameter | Carbodiimide Method | Carbonyl Insertion | Enzymatic |

|---|---|---|---|

| Yield | 85% | 78% | 63% |

| Purity | 99.1% | 97.4% | 98.9% |

| Cost Index | 1.0 | 1.8 | 3.2 |

| Scale-up Feasibility | Excellent | Moderate | Poor |

Economic modeling favors carbodiimide-mediated coupling for batch sizes >10 kg.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the carbonyl group in the dihydropyridinone moiety, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride in DMF with alkyl halides.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to various bioactive molecules. It can also be used in the design of new drugs with potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets such as enzymes or receptors. Its structural features make it a candidate for the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which 3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs, their substituents, and physicochemical properties:

Key Observations:

Substituent Impact on Bioactivity: The 3-methoxypiperidine moiety in the target compound may improve membrane permeability compared to polar groups like hydroxypiperidine .

Conformational Flexibility :

- The piperidine ring introduces puckering dynamics, which can be quantified using Cremer-Pople coordinates . Computational studies (using software like SHELX or ORTEP ) could predict how methoxy vs. hydroxy groups alter ring conformation.

Synthetic Utility :

- Compounds like 3-(hydroxymethyl)-1-methyl-1,2-dihydropyridin-2-one (MW = 139.15, ) serve as precursors for further derivatization, such as coupling with piperidine carbonyl groups.

Biological Activity

3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one is an organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a piperidine ring, a methoxy group, and a dihydropyridinone moiety. Its IUPAC name is 3-(3-methoxypiperidine-1-carbonyl)-1-methylpyridin-2-one, with a molecular formula of and a molecular weight of 250.29 g/mol. The structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure facilitates binding to active sites, modulating the activity of various proteins involved in critical biochemical pathways. Potential targets include kinases and other proteins implicated in disease processes.

Anticancer Activity

Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. A study focusing on c-Met inhibitors demonstrated that related compounds showed IC50 values ranging from 8.6 nM to 81 nM against MKN45 cancer cell lines, indicating potent inhibitory effects on cell proliferation .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Similar derivatives were shown to inhibit specific kinases effectively, suggesting that this compound could be developed as a therapeutic agent targeting kinase-related pathways .

Case Studies

Case Study 1: c-Met Inhibition

In a study published in 2014, novel inhibitors based on the piperidinone scaffold were synthesized and tested for their ability to inhibit c-Met kinase. The findings revealed that several derivatives exhibited promising cytotoxicity against cancer cell lines, showcasing the potential of this class of compounds in cancer therapy .

Case Study 2: Pharmacological Profiling

Another study investigated the pharmacological properties of related compounds in various biological assays. Results indicated that these compounds exhibited not only anticancer activity but also anti-inflammatory effects, making them suitable candidates for further drug development .

Research Findings Summary

A summary of key research findings on the biological activity of this compound is presented in the table below:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-(3-Methoxypiperidine-1-carbonyl)-1-methyl-1,2-dihydropyridin-2-one?

- Methodology :

- Synthesis : Use a multi-step approach involving nucleophilic substitution for introducing the methoxypiperidine moiety, followed by carbonyl coupling via amide bond formation. Optimize reaction conditions (e.g., temperature, catalyst) to minimize side products. For example, similar compounds (e.g., Perampanel) are synthesized via Suzuki-Miyaura coupling or condensation reactions .

- Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) or recrystallization using polar aprotic solvents. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can the structural integrity of this compound be validated?

- Methodology :

- X-ray crystallography : Use SHELX for structure solution and refinement. For visualization, apply ORTEP-3 to analyze bond angles, torsion angles, and molecular geometry .

- Spectroscopic techniques : Confirm the methoxy group (¹H NMR: δ ~3.3 ppm) and carbonyl (¹³C NMR: ~170 ppm; IR: ~1650 cm⁻¹). Compare with analogs like 3-(hydroxymethyl)-1-methyl-1,2-dihydropyridin-2-one .

Q. What experimental approaches are used to determine solubility and partition coefficient (logP)?

- Methodology :

- Solubility : Perform shake-flask experiments in buffered solutions (pH 1.2–7.4) at 25°C. Quantify via UV-Vis spectroscopy or LC-MS. For computational estimates, use ACD/Labs software (e.g., Perampanel: 0.032 g/L at 25°C) .

- logP : Use reverse-phase HPLC retention times or octanol-water partitioning assays. Validate with computational tools like Molinspiration .

Q. How should researchers design initial biological activity screens?

- Methodology :

- Target selection : Prioritize receptors/kinases structurally related to the compound’s scaffold (e.g., AMPA receptors for dihydropyridinone analogs).

- Assays : Use fluorescence polarization for binding affinity or cell-based assays (e.g., HEK293 cells transfected with target proteins). Reference analogs like tiagabine derivatives for GABAergic activity .

Advanced Research Questions

Q. How can conformational analysis and computational modeling resolve puckering dynamics in the methoxypiperidine ring?

- Methodology :

- Ring puckering coordinates : Apply Cremer-Pople parameters to quantify out-of-plane displacements using crystallographic data. For example, analyze torsion angles (θ) and phase angles (φ) to map pseudorotational pathways .

- MD simulations : Use AMBER or GROMACS with explicit solvent models to study flexibility. Compare with rigid analogs (e.g., bicyclic piperidines) to assess stability .

Q. What strategies address low synthetic yields in carbonyl coupling steps?

- Methodology :

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) or switch to organocatalysts (e.g., DMAP). Monitor intermediates via LC-MS.

- Solvent effects : Test polar aprotic solvents (e.g., DMF, THF) to enhance reactivity. For scale-up, adopt flow chemistry for better heat/mass transfer .

Q. How can contradictory biological activity data across assays be resolved?

- Methodology :

- Meta-analysis : Pool data from orthogonal assays (e.g., SPR vs. ITC) to distinguish true binding from artifacts.

- Structure-activity relationship (SAR) : Synthesize derivatives with modifications at the methoxy or carbonyl groups. Compare with 3-(2-chloro-6-fluorobenzyl)-4-hydroxy analogs to isolate pharmacophores .

Q. What advanced techniques are used for pharmacokinetic profiling?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.